molecular formula C14H12FNO2 B1286263 2-[(2-Fluorobenzyl)amino]benzoic acid CAS No. 725692-80-8

2-[(2-Fluorobenzyl)amino]benzoic acid

Cat. No. B1286263
CAS RN: 725692-80-8
M. Wt: 245.25 g/mol
InChI Key: ACDXVKCXKBSBGU-UHFFFAOYSA-N
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Description

The compound "2-[(2-Fluorobenzyl)amino]benzoic acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure includes a benzylamine moiety substituted with a fluorine atom on the aromatic ring. This structural modification is likely to influence its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of related fluorinated benzylamine compounds has been explored in various studies. For instance, a method for synthesizing 2-(N-phenylamino)benzoic acids, which are structurally similar to the compound , involves starting with 2-fluorobenzoic acids and anilines . The fluorine substitution effects on the flexibility and tunneling pathways of 2-fluorobenzylamine have been studied, providing insights into the synthesis and behavior of fluorinated benzylamine derivatives . Additionally, a novel synthesis of an α-acylamino benzylpropanoic acid derivative starting from a fluorinated pyrimidine was reported, which could offer insights into similar synthetic pathways for the target compound .

Molecular Structure Analysis

The molecular structure of fluorinated benzylamine derivatives has been characterized using various spectroscopic and computational methods. For example, the rotational spectrum of 2-fluorobenzylamine has been studied, revealing the presence of stable conformers and the influence of fluorination on molecular dynamics . The structure of a 2-aminobenzimidazole derivative, which shares the benzoic acid core with the target compound, was confirmed by spectroscopic methods and theoretical calculations .

Chemical Reactions Analysis

The reactivity of fluorinated benzylamine derivatives can be influenced by the presence of the fluorine atom. The study of a fluorobenzyl analogue of DASB, a compound related to benzylamine derivatives, included an assessment of its in vitro and in vivo biological properties, which could provide insights into the reactivity of similar compounds . Arylhydrazones of p-aminobenzoic acid hydrazide, which include a fluorinated derivative, were synthesized and evaluated for antimicrobial activity, indicating potential chemical reactivity of the fluorinated benzyl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzylamine derivatives are influenced by the presence of the fluorine atom and the overall molecular structure. The study of 2-fluorobenzylamine showed that fluorination increases the tunneling splitting of the amino group motion by four orders of magnitude compared to its non-fluorinated analogue . The synthesis and characterization of a tribromo-hydroxybenzoic acid derivative, although not directly related to the target compound, provide an example of how substituents on the benzoic acid core can affect the physical properties of the molecule .

Scientific Research Applications

Metabolic Studies and Metabolite Detection

Research has explored the metabolic fate of fluorobenzyl alcohols, which are structurally related to 2-[(2-fluorobenzyl)amino]benzoic acid. A study by Blackledge et al. (2003) found that after administering fluorobenzyl alcohols, the major metabolites detected in urine were glycine conjugates of the corresponding benzoic acids. This indicates the potential of this compound and related compounds for use in metabolic studies, including the investigation of their metabolic pathways and the identification of metabolites in biological systems Blackledge, C., Nicholson, J., & Wilson, I. (2003).

Synthesis and Chemical Functionalization

The chemical functionalization of fluorobenzyl compounds has been explored for creating new benzoic acids. Marzi et al. (2002) demonstrated the ability to functionalize fluorobenzyl alcohols through metalation and subsequent carboxylation, achieving the synthesis of new fluorobenzoic acids. This research underscores the versatility of fluorobenzyl compounds like this compound in synthetic chemistry, particularly for generating novel compounds with potential applications in material science, pharmaceuticals, and analytical chemistry Marzi, E., Spitaleri, A., Mongin, F., & Schlosser, M. (2002).

Adsorption Studies

Ikezawa et al. (2006) investigated the adsorption behaviors of 2-substituted benzoic acids, including 2-fluorobenzoic acid, on gold electrodes. Their findings have implications for understanding the surface chemistry and adsorption characteristics of compounds like this compound, which could be relevant for applications in sensor technology, surface modification, and electrochemistry Ikezawa, Y., Yoshida, A., & Ariga, T. (2006).

Analytical Applications

The review by Kumar and Sharma (2021) highlights the importance of fluorobenzoic acids as chemical tracers in various applications, including hydrothermal, geothermal, leaching, and oilfield investigations. Their discussion on advancements in analytical methods for detecting fluorinated benzoic acids underscores the potential of compounds like this compound in environmental monitoring, tracer studies, and enhanced oil recovery processes Kumar, A., & Sharma, C. (2021).

Safety and Hazards

The safety data sheet for “2-[(2-Fluorobenzyl)amino]benzoic acid” indicates that it causes skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled. It is also harmful to aquatic life .

properties

IUPAC Name

2-[(2-fluorophenyl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-7-3-1-5-10(12)9-16-13-8-4-2-6-11(13)14(17)18/h1-8,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDXVKCXKBSBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589558
Record name 2-{[(2-Fluorophenyl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

725692-80-8
Record name 2-{[(2-Fluorophenyl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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